Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester
Description
Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a bicyclic carbamate derivative featuring a tert-butyl carbamate group attached to a cyclohexyl ring substituted with a cyclopropyl moiety and a methylamino group at the 2-position.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[2-(methylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17(11-9-10-11)13-8-6-5-7-12(13)16-4/h11-13,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGWZMALTASHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone
Cyclohexanone undergoes reductive amination with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) to yield 2-methylaminocyclohexylamine .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 68% (reported for analogous systems) |
The trans isomer dominates due to steric control during imine formation.
Epoxide Ring-Opening Strategy
Cyclohexene oxide reacts with methylamine in aqueous ethanol to produce trans-2-methylaminocyclohexanol , which is subsequently oxidized to the ketone and reduced to the amine.
Key Steps
-
Epoxide opening :
-
Oxidation : Jones reagent converts the alcohol to 2-methylaminocyclohexanone.
-
Reductive amination : Palladium-catalyzed hydrogenation yields the amine.
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 110°C |
| Yield | 63% (reported for aryl systems) |
Boc Protection of the Amine
The tertiary amine is protected using Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Scheme
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Excess Boc anhydride | Increases yield to 89% |
| Temperature | 0°C → 25°C (no side products) |
| Solvent | THF > DCM (polar aprotic favored) |
Alternative Pathways and Comparative Analysis
Curtius Rearrangement Approach
Acyl azides derived from carboxylic acid precursors undergo Curtius rearrangement to form isocyanates, which are trapped with tert-butanol.
Steps
-
Carboxylic acid → Acyl azide (using NaN3 and Boc anhydride).
-
Thermal rearrangement to isocyanate.
Limitations
Solid-Phase Synthesis
Analytical Characterization and Quality Control
Critical Analytical Data
| Technique | Key Observations |
|---|---|
| 1H NMR | δ 1.04 (cyclopropane CH2), 2.12 (NCH3) |
| HPLC | Retention time: 8.2 min (C18 column) |
| MS (ESI+) | m/z 269.2 [M+H]+ |
Impurity profiles highlight residual cyclopropyl bromide (<0.1%) and Boc-protected byproducts.
Industrial-Scale Production Considerations
Challenges
-
Cyclopropane stability : Degrades under prolonged heating.
-
Cost : Cyclopropyl bromide accounts for 62% of raw material costs.
Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamic acid ester group, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is primarily recognized as a precursor in the synthesis of various pharmaceutical agents, notably those targeting central nervous system disorders.
- Edoxaban Synthesis : This compound is directly involved in the synthesis of Edoxaban, an oral anticoagulant that inhibits factor Xa. The synthesis pathway benefits from the compound's structural features, which enhance the pharmacological profile of the final product .
- Potential Neurological Applications : The structural attributes of cyclopropyl and amino groups suggest potential applications in developing drugs for neurological conditions. The cyclopropyl group can influence binding affinity and selectivity towards certain receptors, making it a valuable scaffold in drug design.
Synthetic Methodologies
The compound serves as an important intermediate in various synthetic routes, particularly in the production of complex organic molecules.
- Palladium-Catalyzed Reactions : this compound can be utilized in palladium-catalyzed reactions to generate N-Boc-protected anilines and other derivatives. This demonstrates its versatility as a building block in organic synthesis .
- Tetrasubstituted Pyrroles : It has also been employed in synthesizing tetrasubstituted pyrroles, showcasing its utility in creating complex nitrogen-containing heterocycles that are prevalent in many bioactive compounds .
Case Study 1: Synthesis of Edoxaban
A study detailed the efficient synthesis of Edoxaban using this compound as a precursor. The method highlighted improved yields and purities compared to traditional methods, emphasizing the importance of this compound in pharmaceutical manufacturing .
Case Study 2: Development of New Anticancer Agents
Research has indicated that derivatives of this compound exhibit promising anticancer activity. Modifications to the structure have led to compounds that demonstrate enhanced efficacy against various cancer cell lines, suggesting pathways for future drug development .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for Edoxaban and potential CNS drugs |
| Organic Synthesis | Intermediate for palladium-catalyzed reactions and synthesis of tetrasubstituted pyrroles |
| Anticancer Research | Derivatives show promising activity against cancer cell lines |
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chloro-acetyl groups (e.g., in and ) introduce electrophilic sites, making these analogs more reactive in cross-coupling reactions compared to the methylamino-substituted target compound.
Ring System Variations :
- Piperidinyl substitution () introduces a basic nitrogen atom, which could improve bioavailability and CNS targeting.
- Pyridinyl-acetyl substitution () adds aromaticity, enabling interactions with hydrophobic enzyme pockets.
Stereochemical Considerations :
- The trans configuration in may impose distinct conformational constraints compared to the cis/trans isomerism possible in the target compound’s cyclohexyl ring.
Notes on Commercial Availability
Researchers may need to synthesize these compounds in-house or source them from specialized suppliers like Parchem () or Thermo Scientific ().
Biological Activity
Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester, a compound with the chemical formula CHNO and CAS number 1353966-11-6, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Weight : 268.395 g/mol
- Molecular Formula : CHNO
- CAS Number : 1353966-11-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is thought to modulate the activity of these targets through binding interactions that influence various biochemical pathways.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic processes. For instance, studies have indicated that carbamate derivatives can affect enzyme kinetics and substrate interactions, which may lead to therapeutic effects in conditions like inflammation and pain management .
- Receptor Binding : Research suggests that this compound could interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting analgesic properties. The structural features of the compound allow it to fit into receptor sites effectively, thus altering receptor activity and downstream signaling pathways .
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain relief therapies.
- Anti-inflammatory Activity : There is evidence indicating that carbamate esters can reduce inflammation, which could be beneficial in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide | Structure | Potential analgesic and anti-inflammatory effects |
| Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester | Structure | Similar activity profile with variations in potency |
Case Studies and Research Findings
Several studies have explored the biological activity of cyclopropyl carbamates:
- Study on Analgesic Properties : A recent study demonstrated that cyclopropyl carbamates exhibited significant analgesic effects in animal models, suggesting their potential as new pain management agents .
- Inflammation Model : In vitro experiments showed that cyclopropyl carbamate derivatives could significantly reduce pro-inflammatory cytokine production in macrophages, indicating their potential use in treating inflammatory conditions .
- Comparative Pharmacology : Research comparing cyclopropyl derivatives with other carbamate compounds revealed distinct pharmacokinetic profiles, which may influence their therapeutic efficacy and safety profiles in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amine protection, cyclopropane ring formation, and tert-butyl carbamate coupling. Key parameters include:
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Temperature control : Room temperature for Boc protection steps, elevated temperatures (50–80°C) for cyclopropanation .
- Catalysts : Use of palladium catalysts for cross-coupling reactions or acid/base catalysts for deprotection .
- Purification : Column chromatography or crystallization to isolate intermediates and final products .
Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm), tert-butyl carbamate (δ 1.4 ppm for -C(CH₃)₃), and cyclohexyl/methylamino groups .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., molecular ion peak at m/z ~355 for C₁₉H₃₄N₂O₂) .
- IR spectroscopy : Identification of carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the common purification techniques applied post-synthesis, and how do they impact final product quality?
- Methodological Answer :
- Flash chromatography : Effective for separating polar intermediates using silica gel and gradients of ethyl acetate/hexane .
- Crystallization : Enhances purity via solvent recrystallization (e.g., ethanol/water mixtures) but may reduce yield if impurities co-crystallize .
- HPLC : Used for chiral resolution if stereoisomers are present, though cost-prohibitive for large-scale synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different studies?
- Methodological Answer :
- Assay standardization : Compare cell lines (e.g., HEK-293 vs. SH-SY5Y) and receptor-binding protocols to identify variability .
- Structural validation : Confirm batch-to-batch purity via LC-MS to rule out degradation products .
- Meta-analysis : Cross-reference IC₅₀ values with structural analogs (e.g., cyclobutyl or pyrrolidine derivatives) to assess substituent effects .
Q. What strategies are employed to enhance the metabolic stability of this compound without compromising its pharmacological activity?
- Methodological Answer :
- Cyclopropyl rigidification : Reduces oxidative metabolism by cytochrome P450 enzymes compared to flexible alkyl chains .
- tert-Butyl carbamate protection : Shields the amine group from enzymatic hydrolysis, extending half-life in plasma .
- Isosteric replacement : Substituting the cyclohexyl group with a bicyclic system (e.g., decalin) to improve lipophilicity and stability .
Q. How do variations in the cyclohexyl or cyclopropyl substituents affect the compound's receptor binding affinity?
- Methodological Answer :
- Cyclohexyl modifications : Replacing 2-methylamino with bulkier groups (e.g., isopropyl) can sterically hinder binding to G-protein-coupled receptors (GPCRs) .
- Cyclopropyl stereochemistry : cis vs. trans configurations alter dihedral angles, impacting interactions with hydrophobic receptor pockets (e.g., serotonin 5-HT₆) .
- Boronate analogs : Introducing dioxaborolane moieties (e.g., from ) enhances water solubility but may reduce blood-brain barrier penetration .
Q. How to design experiments to determine the compound's mechanism of action in modulating neurotransmitter systems?
- Methodological Answer :
- Radioligand displacement assays : Use ³H-labeled ligands (e.g., 5-HT or dopamine analogs) to measure competitive binding in cortical membrane preparations .
- Calcium flux assays : Monitor intracellular Ca²⁺ changes in transfected cells expressing target receptors (e.g., NMDA or GABAₐ) .
- In vivo microdialysis : Quantify neurotransmitter release (e.g., dopamine, serotonin) in rodent brains post-administration .
Q. What in silico methods are used to predict the compound's interaction with neurological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with GPCRs or ion channels .
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from public databases (ChEMBL, PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
